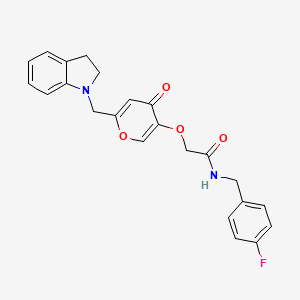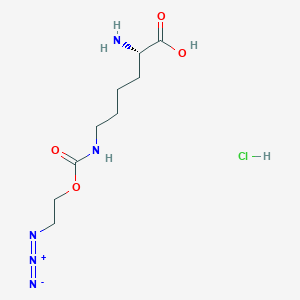
UAA crosslinker 1 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
UAA crosslinker 1 (hydrochloride) is a chemical reagent used primarily in the field of click chemistry. It is known for its ability to incorporate non-canonical amino acids into proteins in vivo by leveraging the promiscuous activity of certain wildtype and engineered aminoacyl-tRNA synthetases . This compound contains an azide group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAc) and strain-promoted alkyne-azide cycloaddition reactions (SPAAC) .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of UAA crosslinker 1 (hydrochloride) involves the incorporation of an azide group into the molecular structure. The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps, including the protection and deprotection of functional groups, as well as the use of various catalysts and reagents .
Industrial Production Methods: Industrial production of UAA crosslinker 1 (hydrochloride) typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a solid form .
Types of Reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the formation of a triazole ring by the reaction of an azide group with an alkyne group in the presence of a copper catalyst.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the reaction of an azide group with a strained alkyne group, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions:
CuAAc: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
SPAAC: Does not require a catalyst but involves strained alkynes like DBCO or BCN.
Major Products:
科学的研究の応用
UAA crosslinker 1 (hydrochloride) has a wide range of applications in scientific research:
作用機序
UAA クロスリンカー 1 (塩酸塩) の作用機序は、クリックケミストリー反応に参加する能力にあります。化合物のアジド基は、アルキン基と反応して安定なトリアゾール環を形成します。 この反応は非常に特異的かつ効率的であるため、生体分子の標識と修飾に役立ちます 。 分子標的は、アルキン基を含むタンパク質やその他の生体分子です .
類似の化合物:
UAA クロスリンカー 2 (塩酸塩): 同じような特性を持つ別のクリックケミストリー試薬ですが、官能基が異なります.
DBCO-PEG4-アミン: 異なるリンカー構造を持つ歪み促進アルキン-アジド環状付加試薬.
BCN-アミン: 異なるアルキン基を持つ別の SPAAC 試薬.
ユニークさ: UAA クロスリンカー 1 (塩酸塩) は、CuAAc と SPAAC の両方の反応に参加できる特定のアジド基により、ユニークです。 このデュアル機能により、科学研究におけるさまざまな用途において非常に汎用性があります .
類似化合物との比較
UAA crosslinker 2 (hydrochloride): Another click chemistry reagent with similar properties but different functional groups.
DBCO-PEG4-amine: A strain-promoted alkyne-azide cycloaddition reagent with a different linker structure.
BCN-amine: Another SPAAC reagent with a different alkyne group.
Uniqueness: UAA crosslinker 1 (hydrochloride) is unique due to its specific azide group, which allows it to participate in both CuAAc and SPAAC reactions. This dual functionality makes it highly versatile for various applications in scientific research .
特性
IUPAC Name |
(2S)-2-amino-6-(2-azidoethoxycarbonylamino)hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O4.ClH/c10-7(8(15)16)3-1-2-4-12-9(17)18-6-5-13-14-11;/h7H,1-6,10H2,(H,12,17)(H,15,16);1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQKPJVGUFZIJQ-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)OCCN=[N+]=[N-])CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNC(=O)OCCN=[N+]=[N-])C[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 3-carbamoyl-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2730787.png)
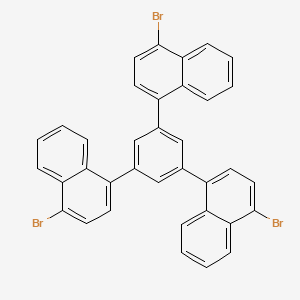
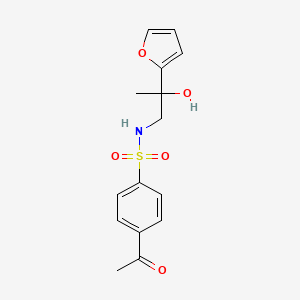
![(E)-N-(4-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B2730791.png)
![5-Bromooxazolo[4,5-b]pyridine](/img/structure/B2730792.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2730793.png)
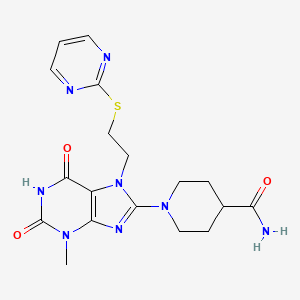
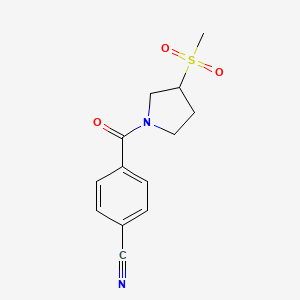
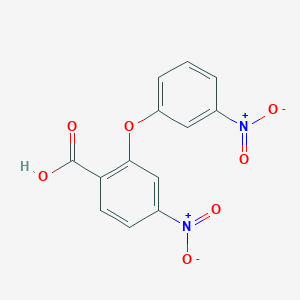
![Oxiran-2-yl-[2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B2730803.png)
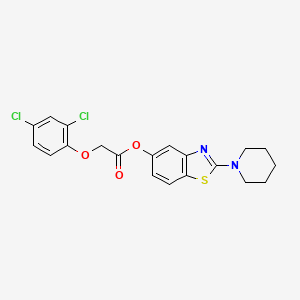
![3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2730805.png)
![N-(4-bromo-3-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2730806.png)
